
Tris(2-maleimidoethyl)amine
Overview
Description
Tris(2-maleimidoethyl)amine (TMEA) is a trifunctional maleimide cross-linker with a molecular weight of 386.36 g/mol and a spacer arm length of 10.3 Å . It is synthesized via a two-step process: (1) reacting tris(2-aminoethyl)amine with furan-protected maleic anhydride (FMA) to form a Diels–Alder (DA) adduct, followed by (2) deprotection through a retro-DA reaction at 120–130°C to yield the final product . TMEA is characterized by its thiol reactivity, non-cleavable bonds, and solubility in organic solvents like DMF and DMSO, though it is insoluble in water .
TMEA is widely used in biochemical and materials science applications. It serves as a cross-linker in self-healing thermosets via reversible Diels–Alder networks , probes transmembrane helix dynamics in P-glycoprotein (P-gp) studies , and assembles bacteriophage T4 helicase-gp59 complexes . Its trifunctionality enables the formation of complex polymer networks and higher-order protein oligomers .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(2-maleimidoethyl)amine is commonly synthesized through the reaction of maleimide with ethylenediamine. The process involves the following steps:
Reaction of Maleimide with Ethylenediamine: Maleimide is reacted with ethylenediamine under controlled conditions to form this compound. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature[][2].
Purification: The resulting product is purified through recrystallization or chromatography to obtain high-purity this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and purification systems enhances the efficiency and scalability of the production process[2][2].
Chemical Reactions Analysis
Types of Reactions: Tris(2-maleimidoethyl)amine primarily undergoes reactions involving its maleimide groups. These reactions include:
Addition Reactions: The maleimide groups react with sulfhydryl groups (-SH) to form stable thioether linkages.
Substitution Reactions: The maleimide groups can also participate in substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Sulfhydryl Reagents: Common sulfhydryl-containing reagents include cysteine, glutathione, and thiol-containing peptides.
Reaction Conditions: The reactions are typically carried out at a pH of 6.5-7.5, with the reaction completing in 2 hours at room temperature or 4 hours at 4°C.
Major Products:
Scientific Research Applications
Tris(2-maleimidoethyl)amine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Tris(2-maleimidoethyl)amine involves the formation of covalent bonds with sulfhydryl groups. The maleimide groups react with sulfhydryl groups to form stable thioether linkages. This reaction is highly specific and efficient, making this compound an ideal crosslinker for various applications . The molecular targets include cysteine residues in proteins and peptides, which are crucial for the formation of stable conjugates .
Comparison with Similar Compounds
TMEA belongs to the maleimide cross-linker family, which includes bifunctional (e.g., BMOE, HBMI) and tetrafunctional variants. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Maleimide Cross-linkers
Compound | Functionality | Spacer Arm (Å) | Molecular Weight (g/mol) | Solubility | Key Applications |
---|---|---|---|---|---|
Tris(2-maleimidoethyl)amine (TMEA) | Trifunctional | 10.3 | 386.36 | DMF, DMSO | P-gp dynamics, self-healing polymers |
Bis-maleimidoethane (BMOE) | Bifunctional | 8.0 | 218.22 | Water, DMSO | Protein-protein cross-linking |
N,N'-Hexamethylenebismaleimide (HBMI) | Bifunctional | 11.6 | 268.25 | DMF, THF | Reversible Diels–Alder networks |
DTME (Dithiobismaleimidoethane) | Bifunctional | 12.0 | 306.39 | DMF, aqueous buffers | siRNA delivery systems |
BMPEG2 (1,8-Bismaleimido-diethyleneglycol) | Bifunctional | 14.7 | 508.52 | Water, DMSO | Bioconjugation in aqueous environments |
Key Differences
Functionality and Network Complexity: TMEA’s trifunctionality enables the formation of branched or 3D networks in polymers, contrasting with linear networks formed by bifunctional cross-linkers like BMOE or HBMI . In self-healing coatings, TMEA’s trifunctional nodes enhance mechanical stability compared to HBMI-based systems .
Biochemical Interactions :
- TMEA stimulates ATPase activity in P-gp by ~7-fold and cross-links transmembrane helices (TM6 and TM12), a property absent in BMOE . ATP hydrolysis alters TMEA’s cross-linking efficiency, suggesting conformational flexibility in P-gp .
- Mutant P-gp (L339C/V982C) shows TMEA-specific cross-linking inhibited by substrates like verapamil, highlighting its role in studying multidrug resistance .
Solubility and Reactivity :
- Unlike water-soluble BMPEG2 or DTME, TMEA’s organic solvent compatibility limits its use in aqueous environments but suits hydrophobic polymer matrices .
- BMOE’s shorter spacer (8 Å) restricts its utility in probing large protein complexes, whereas TMEA’s 10.3 Å arm accommodates broader spatial arrangements .
Thermal and Chemical Stability :
Biological Activity
Tris(2-maleimidoethyl)amine (TMEA) is a trifunctional crosslinker known for its ability to react with thiol groups, making it a valuable tool in biochemical research and applications. Its structure, featuring three maleimide groups, allows for the conjugation of biomolecules, such as proteins and antibodies, which is crucial in various biological studies. This article will delve into the biological activity of TMEA, focusing on its interactions with multidrug resistance proteins, its applications in biosensing, and other relevant research findings.
- Chemical Formula : C₁₈H₁₈N₄O₆
- Molecular Weight : 386.36 g/mol
- CAS Number : 139112-38-2
- Solubility : Insoluble in water; soluble in DMF or DMSO.
TMEA is primarily used as a crosslinker due to its reactivity towards sulfhydryl groups, enabling the formation of stable conjugates necessary for various biochemical applications.
Interaction with Multidrug Resistance P-glycoprotein
TMEA has been shown to significantly affect the activity of human multidrug resistance P-glycoprotein (P-gp), a critical transporter involved in drug efflux and resistance mechanisms. Research indicates that:
- Cross-linking Mechanism : TMEA acts as a thiol-reactive substrate that can cross-link specific residues within the transmembrane domains of P-gp. This interaction is influenced by ATP hydrolysis, which alters the conformation of P-gp and its drug-binding pocket .
- ATPase Activity Stimulation : The presence of TMEA stimulates ATPase activity in P-gp, indicating that TMEA can enhance the transport function of this protein. Specifically, TMEA increased ATPase activity by approximately sevenfold in cysteine-less mutants of P-gp .
- Mutagenesis Studies : Cysteine-scanning mutagenesis has demonstrated that certain mutations within the transmembrane segments (TM6 and TM12) can affect how TMEA interacts with P-gp. For instance, cross-linking was observed between specific mutant pairs (e.g., L339C and V982C), suggesting that these residues are crucial for TMEA's binding and subsequent cross-linking .
Applications in Biosensing
TMEA's ability to form stable conjugates makes it suitable for use in biosensors. For instance:
- Nanowire-Based Biosensors : TMEA has been utilized in the development of immunosensors where it facilitates the covalent attachment of biomolecules to sensor surfaces. This application enhances the sensitivity and specificity of biosensors by improving signal transduction mechanisms .
Summary of Research Findings
Case Study 1: Inhibition of Drug Transport
In a study examining the interaction between TMEA and various substrates like verapamil and cyclosporin A, it was found that these drugs could inhibit TMEA-induced cross-linking. This suggests that drug binding can compete with or alter the effects of TMEA on P-gp function, highlighting its potential role in modulating drug resistance mechanisms .
Case Study 2: Enhanced Sensitivity in Immunosensors
Research involving chitosan-coated electrodes demonstrated that TMEA significantly improved the performance of immunosensors by facilitating stronger covalent bonds between antibodies and sensor surfaces. This advancement led to enhanced detection capabilities for various analytes .
Q & A
Basic Research Questions
Q. What are the primary research applications of TMEA in protein biochemistry?
TMEA is a trifunctional crosslinker with maleimide groups that react selectively with cysteine thiols. Key applications include:
- Studying protein oligomerization : Crosslinking cysteine residues in proteins like P-glycoprotein to analyze ATPase activity modulation during substrate binding .
- Ubiquitylation mechanisms : Linking ubiquitin, E2 enzymes, and substrates to investigate E3 ligase-mediated multi-monoubiquitylation vs. polyubiquitylation .
- Stabilizing protein dimers : Stabilizing Superoxide Dismutase 1 (SOD1) dimers via cysteine crosslinking, with spacer arm length (10.3 Å) critical for efficacy . Methodological considerations: Use non-reducing buffers, optimize molar ratios, and validate crosslinking via SDS-PAGE or mass spectrometry.
Q. What considerations are essential when designing experiments with TMEA?
- Solubility : TMEA dissolves in DMF or DMSO but is water-insoluble; pre-dissolve in anhydrous solvents to prevent hydrolysis .
- Spacer arm length : The 10.3 Å spacer requires cysteine residues to be within ~10 Å for effective crosslinking .
- Cell permeability : TMEA is cell-permeable, enabling live-cell crosslinking studies. Include controls for off-target effects and cytotoxicity .
- Stoichiometry : Trifunctional reactivity may lead to heterogeneous crosslinking; titrate carefully and use excess target proteins to avoid over-crosslinking .
Q. How should TMEA be stored and handled to maintain its reactivity?
- Storage : Store at room temperature in airtight, moisture-free containers. DMF/DMSO stock solutions should be aliquoted and stored under inert gas to prevent oxidation .
- Handling : Avoid reducing agents (e.g., DTT, β-mercaptoethanol) in buffers, as they compete with maleimide-thiol reactions .
Q. What analytical techniques are recommended to assess TMEA-mediated crosslinking efficiency?
- SDS-PAGE/Western blot : Detect crosslinked protein bands under non-reducing conditions .
- Mass spectrometry : Identify crosslinked peptides for mapping interaction sites .
- Solid-state NMR : Monitor Diels-Alder adduct formation in polymer networks (e.g., 60-70% conversion at 24°C over 5 days vs. 3 hours at 75°C) .
Advanced Research Questions
Q. How does TMEA's trifunctional nature influence ubiquitylation mechanisms studied in E3 ligase complexes?
TMEA enables simultaneous conjugation of ubiquitin (UbG75C), E2 enzymes (UBE2C/UBE2S), and substrates (e.g., Hsl1) to dissect E3 ligase mechanisms:
- Multi-monoubiquitylation vs. K11 polyubiquitylation : Constructs crosslinked via TMEA revealed structural differences in APC/CCDH1-mediated processes . Method: Mutate non-catalytic cysteines in E2 enzymes, perform sequential crosslinking steps, and analyze via cryo-EM or activity assays .
Q. In polymer chemistry, how is TMEA utilized in thermally reversible crosslinking via Diels-Alder (DA) reactions?
TMEA crosslinks tetrafluorene derivatives to form DA adducts:
- Kinetics : Reaction completion requires 5 days at 24°C (60-70% conversion) vs. 3 hours at 75°C .
- Reversibility : Heating to 130°C and 150°C disconnects 12% and 25% of adducts, respectively. Use solid-state NMR to monitor reversibility . Design tip: Optimize temperature cycles and quenching (e.g., liquid nitrogen) to control network topology.
Q. How can researchers resolve contradictions in crosslinking efficiency attributed to TMEA's spacer arm length?
Compare TMEA (10.3 Å) with crosslinkers of varying spacer lengths (e.g., DTME: 13.3 Å; BMB: 10.9 Å):
- Case study : SOD1 dimer stabilization efficiency correlates with spacer length; TMEA’s 10.3 Å spacer optimally aligns cysteines in SOD1 . Method: Use size-exclusion chromatography (SEC) or native PAGE to assess crosslinking efficiency and structural integrity .
Q. What are the implications of TMEA's cell permeability in live-cell crosslinking studies?
TMEA’s cell permeability allows in situ crosslinking of intracellular proteins:
- Application : Study dynamic protein interactions in live cells (e.g., chemoreceptor trimerization in bacterial membranes) . Challenges: Optimize incubation time to balance crosslinking efficiency and cell viability. Validate using impermeable crosslinkers as negative controls .
Q. How does TMEA compare to other maleimide crosslinkers in stabilizing protein-protein interactions?
- Trifunctionality : TMEA enables multi-point crosslinking, stabilizing larger complexes (e.g., APC/CCDH1-substrate-E2 ternary complexes) vs. bifunctional crosslinkers like BM(PEG)2 .
- Specificity : Maleimide-thiol reactions are pH-dependent (optimal at pH 6.5–7.5); avoid alkaline conditions to prevent hydrolysis .
Q. How is TMEA used to study conformational changes in multidrug resistance proteins like P-glycoprotein?
TMEA crosslinks cysteine residues in P-glycoprotein, trapping conformational states during ATP hydrolysis:
Properties
IUPAC Name |
1-[2-[bis[2-(2,5-dioxopyrrol-1-yl)ethyl]amino]ethyl]pyrrole-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O6/c23-13-1-2-14(24)20(13)10-7-19(8-11-21-15(25)3-4-16(21)26)9-12-22-17(27)5-6-18(22)28/h1-6H,7-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEOHCIKAJUSJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCN(CCN2C(=O)C=CC2=O)CCN3C(=O)C=CC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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